(6-Chloro-2,2-dimethyl-3,4-dihydrochromen-8-yl)methanol
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Overview
Description
(6-Chloro-2,2-dimethyl-3,4-dihydrochromen-8-yl)methanol is a chemical compound with the molecular formula C11H13ClO2. It is a derivative of chromene, a bicyclic compound consisting of a benzene ring fused to a pyran ring. The presence of a chlorine atom and a hydroxymethyl group in its structure makes it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-2,2-dimethyl-3,4-dihydrochromen-8-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-chloro-2,2-dimethylchroman-4-one.
Reduction: The chroman-4-one is then reduced to 6-chloro-2,2-dimethyl-3,4-dihydrochroman-4-ol using a reducing agent such as sodium borohydride.
Hydroxymethylation: The final step involves the hydroxymethylation of the chroman-4-ol to obtain this compound. This can be achieved using formaldehyde and a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-2,2-dimethyl-3,4-dihydrochromen-8-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 6-Chloro-2,2-dimethyl-3,4-dihydrochromen-8-carboxylic acid.
Reduction: 6-Chloro-2,2-dimethyl-3,4-dihydrochromen-8-ylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(6-Chloro-2,2-dimethyl-3,4-dihydrochromen-8-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-Chloro-2,2-dimethyl-3,4-dihydrochromen-8-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their function. The chlorine atom may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2,2-dimethylchroman-7-ol
- 6-Chloro-2,2-dimethylchroman-4-one
- 6-Chloro-2,2-dimethyl-3,4-dihydrochromen-7-ylmethanol
Uniqueness
(6-Chloro-2,2-dimethyl-3,4-dihydrochromen-8-yl)methanol is unique due to the presence of both a chlorine atom and a hydroxymethyl group in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(6-chloro-2,2-dimethyl-3,4-dihydrochromen-8-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-12(2)4-3-8-5-10(13)6-9(7-14)11(8)15-12/h5-6,14H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKZGWGMYDUQNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C(=CC(=C2)Cl)CO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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